molecular formula C10H12Cl2N2 B2780495 Naphthalene-1,6-diamine dihydrochloride CAS No. 2256060-47-4

Naphthalene-1,6-diamine dihydrochloride

Cat. No.: B2780495
CAS No.: 2256060-47-4
M. Wt: 231.12
InChI Key: FWAVFJYGLHSYKC-UHFFFAOYSA-N
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Description

Naphthalene-1,6-diamine dihydrochloride is a chemical compound with the CAS Number: 2256060-47-4 . It is a white crystalline powder that is soluble in water and has a molecular weight of 238.2 g/mol. It is also known by other names such as 1,6-Diaminonaphthalene dihydrochloride, 1,6-Diaminonaphthalene hydrochloride, and 1,6-Naphthalenediamine dihydrochloride.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2.2ClH/c11-8-4-5-9-7 (6-8)2-1-3-10 (9)12;;/h1-6H,11-12H2;2*1H . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

This compound is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .

Scientific Research Applications

  • Synthesis and Optical Properties : Thalacker, Röger, and Würthner (2006) explored the synthesis of core-substituted naphthalene diimide dyes, focusing on optical and electrochemical properties. They studied amino-functionalized naphthalene diimides, noting significant shifts in absorption maxima and fluorescence quantum yields up to 60% in alkylamino-substituted diimides (Thalacker, Röger, & Würthner, 2006).

  • Polymer Synthesis : Mehdipour-Ataei, Bahri-Laleh, and Amirshaghaghi (2006) investigated the synthesis of poly(ester-imide)s using naphthalene-ring containing ester diamines. They compared one-step and two-step methods of polyimidization, highlighting the solubility and physical properties of the resulting polymers (Mehdipour-Ataei, Bahri-Laleh, & Amirshaghaghi, 2006).

  • Liquid Crystal Alignment Layers : Xia, Sun, Yi, and Wang (2013) synthesized novel functional diamines containing a rigid naphthalene unit for polyimides (PIs) to be used in liquid crystal alignment layers. They noted high transmittance and thermal stability in the PIs derived from these diamines (Xia, Sun, Yi, & Wang, 2013).

  • Aromatic Polyamides : Yang and Chen (1992) developed aromatic polyamides and copolyamides from 2,7-bis(4-aminophenoxy)naphthalene and various aromatic dicarboxylic acids. They observed that these polymers were soluble in aprotic solvents and formed transparent, flexible, and tough films (Yang & Chen, 1992).

  • Fluorescent Chemosensors : Tamil Selvan et al. (2018) used a naphthalene diamine-based β-diketone derivative as a dual signaling probe for divalent cations, Fe2+ and Cu2+, in bimodal methods. They also explored its application in molecular logic operations and protein binding (Tamil Selvan, Varadaraju, Tamil Selvan, Enoch, & Selvakumar, 2018).

  • Polyimides with High Performance : Li, Huang, Wang, and Chen (2017) synthesized naphthalene-containing diamines for polyimides (PIs), focusing on solubility and optical transparency. They found that these PIs exhibited high thermal stability and good solubility, potentially useful in various industrial applications (Li, Huang, Wang, & Chen, 2017).

Mechanism of Action

Target of Action

Naphthalene-1,6-diamine dihydrochloride (NDDH) is a chemical compound that has been widely used in scientific research . This suggests that its primary targets could be nitrate and nitrite ions.

Mode of Action

The mode of action of NDDH involves a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . The primary aromatic amino group is first diazotised with sodium nitrite and hydrochloric acid. The excess nitrous acid (HNO2) is neutralised by treating with ammonium sulphamate reagent. Finally, the diazonium ion is allowed to couple with NDDH .

Biochemical Pathways

This reaction results in the formation of a strongly colored azo compound, which can be quantitatively related to the concentration of nitrite ions .

Result of Action

The result of NDDH’s action is the formation of a strongly colored azo compound through a diazonium coupling reaction in the presence of nitrite . This reaction is used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .

Action Environment

The action of NDDH is influenced by environmental factors such as the presence of nitrite ions and the pH of the solution. The diazonium coupling reaction that NDDH undergoes requires the presence of nitrite ions and occurs in an acidic environment . Therefore, the efficacy and stability of NDDH’s action can be influenced by these factors.

Safety and Hazards

Naphthalene-1,6-diamine dihydrochloride may be harmful if absorbed through the skin, causes skin irritation, and may be harmful if swallowed . It is advised to avoid dust formation, avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

Naphthalene diimides are an increasingly interesting class of molecules due to their electronic properties, large electron-deficient aromatic cores, and tendency to self-assemble into functional structures . They are promising candidates for applications in organic electronics, photovoltaic devices, and flexible displays .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Naphthalene-1,6-diamine dihydrochloride are not well-studied. It is known to form charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine) and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known to undergo most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .

Properties

IUPAC Name

naphthalene-1,6-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;;/h1-6H,11-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAVFJYGLHSYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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